Rimocidin

Beschreibung

Rimocidin has been reported in Streptomyces diastaticus, Streptomyces mauvecolor, and Streptomyces rimosus with data available.

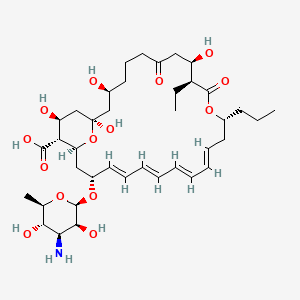

structure

Structure

2D Structure

Eigenschaften

CAS-Nummer |

1393-12-0 |

|---|---|

Molekularformel |

C39H61NO14 |

Molekulargewicht |

767.9 g/mol |

IUPAC-Name |

(1R,3S,9R,10S,13R,15E,17E,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid |

InChI |

InChI=1S/C39H61NO14/c1-4-14-26-17-11-9-7-6-8-10-12-18-27(53-38-35(46)33(40)34(45)23(3)51-38)20-31-32(36(47)48)30(44)22-39(50,54-31)21-25(42)16-13-15-24(41)19-29(43)28(5-2)37(49)52-26/h6-12,18,23,25-35,38,42-46,50H,4-5,13-17,19-22,40H2,1-3H3,(H,47,48)/b7-6+,10-8+,11-9+,18-12+/t23-,25+,26-,27+,28+,29-,30+,31+,32-,33+,34-,35+,38+,39-/m1/s1 |

InChI-Schlüssel |

AWGBZRVEGDNLDZ-JCUCCFEFSA-N |

Isomerische SMILES |

CCC[C@@H]1C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](CCCC(=O)C[C@H]([C@@H](C(=O)O1)CC)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |

Kanonische SMILES |

CCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CCCC(=O)CC(C(C(=O)O1)CC)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Rimocidin; Rimocidine; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Rimocidin: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyene macrolide antibiotic, Rimocidin. It details its chemical structure, physicochemical and biological properties, and outlines key experimental protocols for its study. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, antifungal drug discovery, and microbial biotechnology.

Core Chemical and Physical Properties

This compound is a polyene macrolide antibiotic produced by several species of Streptomyces, most notably Streptomyces rimosus. Its complex structure is responsible for its potent antifungal activity.

Chemical Structure and Identification

This compound is a glycosylated polyketide characterized by a large macrolide ring with a conjugated tetraene system. The IUPAC name for this compound is (1R,3S,9R,10S,13R,15E,17E,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1R,3S,9R,10S,13R,15E,17E,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid |

| Molecular Formula | C₃₉H₆₁NO₁₄ |

| Molecular Weight | 767.90 g/mol |

| CAS Number | 1393-12-0 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Crystalline solid |

| Solubility | Slightly soluble in water, acetone, and lower alcohols. The sulfate heptahydrate form is soluble in water. |

| Melting Point | Decomposes above 110°C |

| Optical Rotation | [α]D²⁵ +116° (in pyridine) |

| UV Absorption Maxima | 279, 291, 304, 318 nm (in 80% methanol) |

| Percent Composition | C: 61.00%, H: 8.01%, N: 1.82%, O: 29.17% |

Biological Properties and Antifungal Activity

This compound exhibits a broad spectrum of antifungal activity, primarily against plant-pathogenic fungi. Its mechanism of action is consistent with other polyene macrolides.

Mechanism of Action

The primary antifungal mechanism of this compound involves the disruption of fungal cell membrane integrity. The lipophilic polyene region of the molecule intercalates into the fungal cell membrane, where it preferentially binds to ergosterol, a key sterol component. This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular ions and small molecules, ultimately leading to cell death.

Antifungal Spectrum and Potency

This compound has demonstrated significant activity against a variety of phytopathogenic fungi. The potency, often measured as the Minimum Inhibitory Concentration (MIC), varies depending on the fungal species.

Table 3: Antifungal Activity of this compound A (MIC values)

| Fungal Species | MIC (µg/mL) |

| Alternaria alternata | 1.25 - 2.5 |

| Aspergillus niger | 2.5 - 5.0 |

| Botrytis cinerea | 1.25 - 2.5 |

| Colletotrichum coccodes | 1.25 - 2.5 |

| Cylindrocarpon destructans | 1.25 - 2.5 |

| Fusarium oxysporum | 5.0 - 10.0 |

| Penicillium expansum | 2.5 - 5.0 |

| Rhizoctonia solani | 1.25 - 2.5 |

Note: Data is for this compound A, a major component of the this compound complex.

Biosynthesis of this compound

This compound is synthesized by a type I modular polyketide synthase (PKS) pathway in Streptomyces. The biosynthesis is governed by a dedicated gene cluster (rim) and is subject to complex regulation.

The this compound Biosynthetic Gene Cluster

The rim gene cluster contains the necessary genes for the synthesis of the polyketide backbone, its modification, and the attachment of the sugar moiety. Key components include the loading module (rimA), several extension modules, and genes for post-PKS modifications such as hydroxylation and glycosylation.

Regulation of Biosynthesis

The production of this compound is controlled by pathway-specific regulatory genes within the rim cluster. For instance, RimR2 has been identified as a positive regulator, enhancing the transcription of biosynthetic genes. Conversely, NsdAsr acts as a negative regulator, repressing this compound biosynthesis. Understanding these regulatory networks is crucial for optimizing production yields.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Production, Isolation, and Purification of this compound

The following workflow outlines the general procedure for obtaining purified this compound from a Streptomyces rimosus culture.

Protocol:

-

Fermentation: Inoculate a suitable production medium (e.g., mannitol soya flour medium) with a spore suspension of Streptomyces rimosus. Incubate at 28°C with shaking for 5-7 days.

-

Harvesting: After the incubation period, harvest the entire fermentation broth.

-

Mycelium Separation: Separate the mycelial mass from the culture supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).

-

Extraction: Resuspend the mycelial pellet in butanol and stir for several hours at room temperature to extract this compound. Repeat the extraction process to ensure complete recovery.

-

Concentration: Pool the butanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: Subject the crude extract to chromatographic purification. This may involve techniques such as silica gel column chromatography, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC).

-

Purity Assessment: Monitor the purity of the fractions obtained during purification by analytical HPLC and Thin-Layer Chromatography (TLC).

-

Structural Confirmation: Confirm the identity and structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium buffered with MOPS

-

Purified this compound stock solution (in a suitable solvent like DMSO)

-

Fungal spore suspension (adjusted to a specific concentration)

-

Spectrophotometer or plate reader

Protocol:

-

Preparation of Drug Dilutions: Prepare a serial two-fold dilution of this compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL. Include a drug-free well as a growth control and a medium-only well as a sterility control.

-

Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate containing the drug dilutions and the growth control.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 48-72 hours, or until sufficient growth is observed in the growth control well.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the drug-free growth control.

Fungal Membrane Permeability Assay (Propidium Iodide Uptake)

This assay assesses the ability of this compound to disrupt the fungal cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which is normally membrane-impermeable.

Materials:

-

Fungal cell suspension (e.g., Candida albicans or fungal spores)

-

Propidium Iodide (PI) stock solution

-

Phosphate-buffered saline (PBS) or a suitable buffer

-

Purified this compound

-

Fluorometric microplate reader or fluorescence microscope

Protocol:

-

Cell Preparation: Harvest fungal cells or spores from a culture, wash them with PBS, and resuspend them in the same buffer to a defined cell density.

-

Treatment: Aliquot the cell suspension into a 96-well plate or microcentrifuge tubes. Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include an untreated control and a positive control for membrane disruption (e.g., a known membrane-disrupting agent or heat-killed cells).

-

PI Staining: Add PI to each well to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the samples at room temperature in the dark for a defined period (e.g., 30-60 minutes).

-

Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~535 nm, emission ~617 nm). Alternatively, visualize the cells under a fluorescence microscope to observe the uptake of PI by individual cells. An increase in fluorescence intensity compared to the untreated control indicates membrane permeabilization.

Conclusion

This compound remains a compound of significant interest due to its potent antifungal properties. This guide provides a foundational understanding of its chemical nature, biological activity, and the experimental approaches required for its investigation. The detailed protocols and structured data are intended to facilitate further research and development in the field of antifungal agents.

The Architecture of Antifungal Power: A Technical Guide to Rimocidin Biosynthesis in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of rimocidin, a potent polyene macrolide antifungal agent produced by select species of Streptomyces. This compound's broad-spectrum activity against plant-pathogenic fungi makes it a compound of significant interest for agricultural and pharmaceutical applications.[1][2] This document details the genetic organization, enzymatic machinery, and regulatory networks that govern the production of this complex secondary metabolite, with a focus on Streptomyces rimosus M527 and Streptomyces diastaticus var. 108.

The this compound Biosynthetic Gene Cluster

The production of this compound is orchestrated by a dedicated gene cluster, termed the rim cluster. This cluster houses the genes encoding all the necessary enzymatic machinery for the synthesis of the polyketide backbone, its subsequent modifications, and regulatory proteins that control the expression of the biosynthetic genes. The organization of the rim gene cluster has been identified and characterized in Streptomyces rimosus M527 and Streptomyces diastaticus var. 108.[1][3][4]

The core of the this compound biosynthetic pathway is a Type I modular polyketide synthase (PKS).[4][5][6] This large, multi-domain enzyme complex is responsible for the iterative condensation of small carboxylic acid units to form the characteristic polyene macrolide backbone of this compound. The modular nature of the PKS allows for a high degree of control over the structure of the final product.

The Biosynthetic Pathway: From Precursors to Polyene

The biosynthesis of this compound begins with a specific starter unit and proceeds through a series of elongation and modification steps. The key precursors for this compound biosynthesis include butyryl-CoA as the starter unit, and malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA as extender units.[3][7][8]

The proposed biosynthetic pathway can be visualized as follows:

The process is initiated by the loading of a butyryl-CoA starter unit onto the loading module of the PKS, encoded by the rimA gene.[4][9] Subsequently, the growing polyketide chain is passed through a series of elongation modules, each responsible for the addition and modification of a specific extender unit. After the full-length polyketide chain is assembled, it is released from the PKS and undergoes a series of post-PKS modifications, including oxidations and glycosylation, catalyzed by tailoring enzymes, to yield the final this compound molecule.[4]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a network of regulatory proteins. This ensures that the antibiotic is produced at the appropriate time and in response to specific environmental cues. Two key regulators identified in S. rimosus M527 are RimR2, a positive regulator, and NsdAsr, a negative regulator.

Positive Regulation by RimR2

RimR2 is a Large ATP-binding regulator of the LuxR (LAL) family that acts as a pathway-specific positive regulator of this compound biosynthesis.[1][10] It directly binds to the promoter regions of key biosynthetic genes, including rimA and rimC, thereby activating their transcription and promoting this compound production.[1][10] Overexpression of rimR2 has been shown to significantly increase this compound yield.[1]

The regulatory action of RimR2 can be depicted as follows:

Negative Regulation by NsdAsr

In contrast to RimR2, NsdAsr acts as a negative regulator of this compound biosynthesis.[7][8] Overexpression of nsdAsr leads to the downregulation of several key metabolic pathways, including glycolysis and oxidative phosphorylation.[7][8] This, in turn, reduces the intracellular supply of essential precursors for this compound synthesis, such as butyryl-CoA and malonyl-CoA, ultimately leading to a decrease in this compound production.[7][8]

The inhibitory effect of NsdAsr is illustrated below:

Quantitative Data on this compound Production

Efforts to enhance this compound production have focused on manipulating its regulatory and biosynthetic pathways. The following table summarizes key quantitative data from studies on the genetic engineering of S. rimosus M527.

| Genetic Modification | Strain | This compound Production Increase (%) | Reference |

| Overexpression of rimR2 with kasOp* promoter | M527-KR | 81.8 | [1] |

| Overexpression of rimR2 with its native promoter | M527-NR | 68.1 | [1] |

| Overexpression of rimR2 with permE* promoter | M527-ER | 54.5 | [1] |

| Overexpression of acetyl-CoA carboxylase (accsr) | M527-ACC | 34.0 | [11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.

Gene Disruption using CRISPR/Cas9

The CRISPR/Cas9 system has been utilized for targeted gene disruption in S. rimosus to elucidate the function of specific genes in the this compound biosynthetic pathway.[12]

Experimental Workflow:

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to quantify the transcriptional levels of the rim genes in wild-type and mutant strains of S. rimosus.

Methodology:

-

RNA Extraction: Total RNA is isolated from Streptomyces mycelia grown to the desired time point.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

qRT-PCR: The relative abundance of specific gene transcripts is determined using a real-time PCR system with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The 16S rRNA gene is typically used as an internal control for normalization.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is performed to investigate the direct binding of regulatory proteins, such as RimR2, to the promoter regions of their target genes.

Methodology:

-

Protein Expression and Purification: The regulatory protein (e.g., His-tagged RimR2) is overexpressed in E. coli and purified.

-

Probe Labeling: A DNA fragment corresponding to the promoter region of the target gene is labeled with a non-radioactive probe (e.g., biotin).

-

Binding Reaction: The purified protein and the labeled DNA probe are incubated together in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are separated from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The positions of the labeled DNA are visualized by a chemiluminescent or fluorescent detection method. A "shift" in the mobility of the DNA probe indicates binding by the protein.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces has provided a solid foundation for the rational engineering of these bacteria to improve the production of this valuable antifungal compound. The identification of key regulatory elements like RimR2 and NsdAsr offers promising targets for genetic manipulation to enhance this compound titers. Future research should focus on a deeper understanding of the global regulatory networks that control this compound biosynthesis, the exploration of precursor engineering strategies to increase the supply of building blocks, and the heterologous expression of the rim gene cluster in optimized host strains. These endeavors will be crucial for the development of economically viable processes for the large-scale production of this compound and its derivatives for agricultural and clinical applications.

References

- 1. Identification of RimR2 as a positive pathway-specific regulator of this compound biosynthesis in Streptomyces rimosus M527 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Improvement of this compound production in Streptomyces rimosus M527 by reporter-guided mutation selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Study on the regulatory mechanism of NsdAsr on this compound biosynthesis in Streptomyces rimosus M527 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Improvement of this compound Biosynthesis by Increasing Supply of Precursor Malonyl-CoA via Over-expression of Acetyl-CoA Carboxylase in Streptomyces rimosus M527 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. identification-of-rimr2-as-a-positive-pathway-specific-regulator-of-rimocidin-biosynthesis-in-streptomyces-rimosus-m527 - Ask this paper | Bohrium [bohrium.com]

Early Investigations into the Biological Activity of Rimocidin: A Technical Review

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational literature concerning the biological activity of Rimocidin, a polyene macrolide antibiotic. The focus is on the initial discovery, characterization, and early mechanistic understanding of this antifungal agent.

Discovery and Initial Characterization

This compound was first described in 1951 by Davisson, Tanner, Finlay, and Solomons.[1][2][3] It was isolated from the fermentation broth of the soil actinomycete, Streptomyces rimosus, the same organism responsible for producing the antibacterial agent oxytetracycline.[4][5] Early research characterized this compound as a polyene antibiotic based on its chemical properties and biological activity profile.[1]

Quantitative Data from Early Studies

The initial investigations into this compound's biological effects yielded quantitative data on its antifungal, antiprotozoal, and toxicological properties. These findings are summarized below.

In Vitro Antifungal Activity

In Vitro Antiprotozoal Activity

A 1952 study by Seneca and colleagues investigated the efficacy of this compound against several protozoan parasites. The results indicated a direct lethal action on the organisms.

| Organism | Effective Concentration (Lethal Dose) |

| Entamoeba histolytica | 1:16,000 to 1:2,000 |

| Leishmania donovani | 1:80,000 |

| Leishmania tropica | 1:80,000 |

| Trypanosoma cruzi | 1:80,000 |

Early Cytotoxicity and Toxicology Data

Initial toxicological assessments were crucial in understanding the therapeutic potential of this compound. The following data points were established in early studies.

| Assay | Organism/System | Result |

| Hemolysis | Human and Rabbit Erythrocytes | Hemolytic at 30 µg/ml |

| Acute Toxicity (LD50) | Mice (Intravenous) | 20 mg/kg |

Experimental Protocols of Early Investigations

The precise, detailed experimental methodologies from the seminal papers of the early 1950s are not available in accessible archives. However, based on standard microbiological and toxicological practices of the era, the following protocols are inferred to be representative of the methods used.

In Vitro Antifungal Susceptibility Testing (Inferred Protocol)

Antifungal activity during the 1950s was typically assessed using agar diffusion or broth dilution methods.

-

Agar Diffusion Method:

-

A suitable agar medium (e.g., Sabouraud Dextrose Agar) was seeded with a suspension of the test fungus.

-

Paper discs impregnated with known concentrations of this compound were placed on the agar surface.

-

Plates were incubated at an appropriate temperature (e.g., 25-30°C) for 24-72 hours.

-

The diameter of the zone of growth inhibition around the disc was measured to determine the relative antifungal activity.

-

-

Broth Dilution Method:

-

A series of tubes containing a liquid growth medium (e.g., Sabouraud Dextrose Broth) were prepared.

-

This compound was added to the tubes in serial dilutions to create a range of concentrations.

-

Each tube was inoculated with a standardized suspension of the test fungus.

-

Tubes were incubated, and the Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of this compound that prevented visible fungal growth.

-

In Vitro Antiprotozoal Assay (Inferred Protocol)

The activity against protozoa was likely determined using a liquid culture assay.

-

A suitable culture medium for the specific protozoan (e.g., a diphasic medium for Entamoeba histolytica) was prepared in a series of test tubes.

-

This compound was added in varying dilutions to the culture tubes.

-

A standardized inoculum of the protozoan culture was added to each tube.

-

The cultures were incubated under appropriate conditions for 24 to 48 hours.

-

The viability of the protozoa was assessed microscopically, and the lowest concentration causing lethality was recorded.

Hemolysis Assay (Inferred Protocol)

-

Erythrocytes (red blood cells) were harvested from human or rabbit blood and washed in a saline solution.

-

A standardized suspension of erythrocytes was prepared.

-

The erythrocyte suspension was incubated with various concentrations of this compound.

-

After a set incubation period, the samples were centrifuged.

-

The supernatant was analyzed for the presence of hemoglobin (released from lysed cells), likely using a spectrophotometer, to quantify the extent of hemolysis.

Acute Toxicity (LD50) in Mice (Inferred Protocol)

-

Groups of mice were administered single intravenous injections of this compound at varying dosage levels.

-

A control group received a vehicle injection without this compound.

-

The animals were observed for a specified period (e.g., 24-48 hours), and mortality was recorded.

-

The LD50, the dose at which 50% of the test animals died, was calculated using a standard statistical method.

Early Insights into the Mechanism of Action

The precise molecular mechanism of this compound was not fully elucidated in the initial publications. However, as a member of the polyene class of antibiotics, its mode of action was understood in the context of other polyenes discovered around the same time, such as nystatin and amphotericin B. The prevailing hypothesis in the 1950s for the mechanism of action of polyene antibiotics was their interaction with sterols present in the fungal cell membrane.[8][9] This interaction was believed to disrupt the membrane's integrity, leading to the leakage of essential intracellular components and ultimately, cell death.[8][10] This was supported by observations that the addition of sterols to the growth medium could inhibit the antifungal effects of polyenes.[9]

Visualizations

Experimental Workflow

Caption: Generalized workflow for the discovery and initial biological characterization of this compound.

Proposed Early Mechanism of Action

References

- 1. This compound, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species [mdpi.com]

- 4. Identification of RimR2 as a positive pathway-specific regulator of this compound biosynthesis in Streptomyces rimosus M527 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Streptomyces rimosus - Wikipedia [en.wikipedia.org]

- 6. Antifungal activity of this compound and a new this compound derivative BU16 produced by Streptomyces mauvecolor BU16 and their effects on pepper anthracnose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Determining the Molecular Blueprint of Rimocidin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data related to the determination of the molecular weight and chemical formula of Rimocidin, a polyene macrolide antibiotic. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed look into the analytical techniques and resulting data that define this potent antifungal agent.

Quantitative Data Summary

The molecular characteristics of this compound have been established through a combination of analytical techniques. The following table summarizes the key quantitative data.

| Parameter | Value | Source |

| Molecular Formula | C₃₉H₆₁NO₁₄ | PubChem, MedKoo Biosciences, DrugFuture |

| Molecular Weight (Calculated) | 767.9 g/mol | PubChem, TargetMol, MedKoo Biosciences |

| Exact Mass | 767.4092 Da | MedKoo Biosciences |

| Elemental Analysis (%) | C: 61.00, H: 8.01, N: 1.82, O: 29.17 | MedKoo Biosciences, DrugFuture |

Experimental Protocols for Molecular Weight and Formula Determination

The determination of the molecular weight and formula of a complex natural product like this compound relies on a combination of high-resolution analytical techniques. While specific experimental parameters for the original structure elucidation are not always fully detailed in publicly available literature, the following represents a generalized protocol based on established methodologies for polyene macrolides.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of a molecule, from which the molecular formula can be deduced. Field Desorption Mass Spectrometry (FD-MS) has been specifically mentioned in the context of this compound's structural elucidation.[1]

Objective: To determine the accurate molecular mass of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with a field desorption ion source.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as a mixture of chloroform and methanol.

-

Emitter Loading: A small aliquot of the sample solution is applied to a specialized emitter wire (typically a tungsten wire with carbon microneedles).

-

Solvent Evaporation: The solvent is carefully evaporated, leaving a thin film of the sample deposited on the emitter.

-

Ionization: The emitter is introduced into the ion source of the mass spectrometer and a high electric field is applied, causing the ionization of the analyte molecules with minimal fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, and their mass-to-charge ratio (m/z) is measured with high accuracy.

-

Data Analysis: The exact mass of the molecular ion is determined from the resulting mass spectrum. This value is then used in conjunction with isotopic abundance patterns to predict the most likely elemental composition, thus confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, which is essential for confirming the carbon skeleton and the types and numbers of protons and carbons, thus corroborating the molecular formula. Several NMR techniques, including ¹³C NMR, DQF-COSY, ROESY, HSQC, HMBC, and 1D-TOCSY, have been instrumental in the complete structural elucidation of this compound.[2]

Objective: To determine the connectivity and chemical environment of atoms in the this compound molecule to support the proposed molecular formula.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated dimethyl sulfoxide, DMSO-d₆).

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the number and types of hydrogen atoms present in the molecule.

-

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to determine the number and types of carbon atoms.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which helps in assembling the molecular fragments.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

-

Data Analysis: The collective data from these NMR experiments are used to piece together the complete chemical structure of this compound, confirming the arrangement of all atoms and thus validating the molecular formula derived from mass spectrometry and elemental analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This classical technique is a fundamental method for verifying the empirical and molecular formula.

Objective: To determine the percentage composition of C, H, N, and O in this compound.

Instrumentation: An elemental analyzer.

Methodology:

-

Sample Preparation: A precisely weighed amount of highly purified this compound is placed in a tin or silver capsule.

-

Combustion: The sample is combusted at a high temperature (typically around 900-1000 °C) in a stream of oxygen.

-

Gas Separation: The combustion products (CO₂, H₂O, N₂) are passed through a series of columns to separate them.

-

Detection: The amount of each gas is measured by a thermal conductivity detector.

-

Calculation: The percentage of each element is calculated based on the weight of the sample and the amount of each combustion product. The oxygen percentage is typically determined by difference.

-

Formula Confirmation: The experimentally determined elemental percentages are compared with the theoretical percentages calculated from the proposed molecular formula to confirm its accuracy.

Visualizations

Workflow for Molecular Weight and Formula Determination

The following diagram illustrates the logical workflow for determining the molecular weight and formula of a natural product like this compound, integrating the key experimental techniques.

Signaling Pathway in Antifungal Action

While the primary antifungal mechanism of this compound, like other polyene macrolides, involves direct interaction with ergosterol in the fungal cell membrane leading to pore formation and cell death, recent studies have shown that these molecules can also trigger an innate immune response in host cells.[3][4] The following diagram illustrates the activation of the NLRP3 inflammasome by polyene macrolides.

References

- 1. Field desorption mass spectrometry in structural studies of polyene macrolide antibiotics: isolation and early identification of a pentaene macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereostructure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]

- 4. Polyene antimycotic - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Rimocidin Extraction from Streptomyces Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rimocidin is a polyene macrolide antibiotic with significant antifungal properties, making it a compound of interest for agricultural and pharmaceutical applications.[1][2][3] Produced by various strains of Streptomyces, with Streptomyces rimosus being a notable producer, efficient extraction and purification are crucial for research and development.[1][4] These application notes provide detailed protocols for the cultivation of Streptomyces and the subsequent extraction and purification of this compound.

Data Presentation

Table 1: Quantitative Data on this compound Production

| Streptomyces Strain | Cultivation Conditions | This compound Yield (mg/L) | Reference |

| S. rimosus M527 (Wild Type) | Shake-flask culture, 250 ml flasks with 40 ml working volume, 200 rpm, 28°C. | 197.5 | [1] |

| S. rimosus M527-pAN-S34 | Shake-flask culture, 250 ml flasks with 40 ml working volume, 200 rpm, 28°C. | 256.2 | [1] |

| S. rimosus M527-pAN-S38 | Shake-flask culture, 250 ml flasks with 40 ml working volume, 200 rpm, 28°C. | 284.6 | [1] |

| S. rimosus M527-pAN-S52 | Shake-flask culture, 250 ml flasks with 40 ml working volume, 200 rpm, 28°C. | 273.1 | [1] |

| S. rimosus M527-R2 | Shake-flask experiment, 84 hours. | 320.2 | [5] |

| S. rimosus M527-KR | Shake-flask experiment. | 376.7 | [5] |

| S. rimosus M527-NR | Shake-flask experiment. | 348.3 | [5] |

Experimental Protocols

Protocol 1: Cultivation of Streptomyces rimosus for this compound Production

This protocol outlines the steps for cultivating Streptomyces rimosus to produce this compound.

1. Media Preparation:

-

Seed Culture Medium (Tryptone Soya Broth or similar): Prepare according to the manufacturer's instructions. This medium is for the initial growth of the inoculum.

-

Production Medium: A variety of media can be used. A common example includes (g/L): Soluble starch 20, NaNO₃ 2, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, KCl 0.5, and traces of FeSO₄·5H₂O.[6] Adjust the initial pH to around 6.0-7.0.[6][7][8]

-

Solid Medium (for sporulation): Mannitol soya flour (MS) agar is suitable for sporulation and maintaining cultures.[1]

2. Inoculation and Fermentation:

-

Inoculate a flask containing seed culture medium with spores or a mycelial suspension of S. rimosus.

-

Incubate the seed culture at 28-30°C on a rotary shaker at approximately 200 rpm for 2-3 days.[1][6]

-

Transfer a portion of the seed culture (e.g., 5-10% v/v) to the production medium.[6][7]

-

Incubate the production culture under shaking conditions (e.g., 200 rpm) at 28-30°C for 7-10 days.[6][8] Monitor growth and this compound production periodically.

Protocol 2: Extraction of this compound from Mycelium

This protocol details the extraction of this compound from the Streptomyces mycelial cake.

1. Mycelium Separation:

-

After fermentation, separate the mycelium from the culture broth by centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration.[7]

2. Extraction:

-

The wet mycelium can be directly used for extraction. If desired, the mycelium can be dried.

-

Suspend the wet mycelium in a lower alcohol solvent such as methanol, ethanol, isopropanol, or butanol.[9] A common solvent-to-mycelium ratio is 1:1 (v/v), but this can be optimized.

-

Agitate the suspension for a short period to facilitate extraction.[9]

-

Separate the mycelial debris from the alcohol extract by filtration. The resulting alcohol extract contains the crude this compound.[9]

Protocol 3: Extraction of this compound from Culture Broth

This protocol describes the extraction of this compound from the fermentation broth.

1. Initial Broth Treatment:

-

If oxytetracycline is also produced, it can be removed by precipitation with bivalent metal salts under acidic conditions.[9]

-

Adjust the pH of the broth to a basic pH.[9]

2. Solvent Extraction:

-

Extract the broth with butanol.[9] The butanol layer will contain the this compound.

-

To concentrate the this compound, treat the butanol extract with several volumes of a non-polar, hydrophobic organic solvent such as hexane, petroleum ether, or ethyl ether.[9] This will cause an aqueous concentrate of this compound to separate from the solvent mixture.[9]

-

Collect the aqueous concentrate containing the crude this compound.

Protocol 4: Purification of this compound

This protocol provides steps for the purification of crude this compound extract.

1. Precipitation and Salt Formation:

-

The crude extract can be concentrated to induce precipitation of crude this compound.[9]

-

For further purification, the crude this compound can be converted to its sulfate salt. This can then be converted back to this compound by treatment with sodium hydroxide in methanol.[9]

-

Crystalline metallic salts (e.g., sodium, potassium, barium, calcium) can also be prepared by reacting the purified this compound with the corresponding metal hydroxides in a lower alcohol like methanol.[9]

2. Activated Carbon Treatment:

-

The crude extract can be treated with activated carbon to remove impurities.[9] The mixture is stirred and then the carbon is filtered off.

3. Crystallization:

-

The purified this compound can be crystallized from a suitable solvent system. For example, a triethylamine sulfate complex of this compound can be crystallized from a lower alcohol in the presence of triethylamine sulfate.[9]

Protocol 5: Analytical Quantification of this compound

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.

1. Sample Preparation:

-

Dilute the extracted samples in a suitable solvent (e.g., the mobile phase).

-

Filter the samples through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

-

Column: A C18 column (e.g., Supersil ODS2, 4.6 × 150 mm, 5 μm) is commonly used.[5]

-

Mobile Phase: A gradient of methanol and water is often employed. For example, a linear gradient from 5% to 83% methanol over 20 minutes.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at 304 nm.[5]

-

Column Temperature: 30°C.[5]

3. Quantification:

-

Prepare a standard curve using purified this compound of known concentrations.

-

Quantify the this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Caption: Experimental workflow for this compound extraction.

References

- 1. Improvement of this compound production in Streptomyces rimosus M527 by reporter-guided mutation selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antifungal activity of this compound and a new this compound derivative BU16 produced by Streptomyces mauvecolor BU16 and their effects on pepper anthracnose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of RimR2 as a positive pathway-specific regulator of this compound biosynthesis in Streptomyces rimosus M527 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interesjournals.org [interesjournals.org]

- 7. scispace.com [scispace.com]

- 8. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 9. US2963401A - this compound and methods for its recovery - Google Patents [patents.google.com]

Preparing Rimocidin Stock Solutions for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Physicochemical Properties of Rimocidin

This compound is a polyene macrolide antifungal agent produced by Streptomyces rimosus. Its chemical properties are essential for the accurate preparation of stock solutions for in vitro studies. While specific quantitative solubility data in common laboratory solvents can be limited, qualitative information and data from suppliers provide guidance for its dissolution and storage. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Data Summary: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₉H₆₁NO₁₄ | [PubChem][1] |

| Molecular Weight | 767.9 g/mol | [PubChem][1] |

| Appearance | Solid powder | MedKoo Biosciences |

| Solubility in DMSO | Soluble (A specific quantitative value is not readily available; empirical determination is recommended. See protocol below.) | MedKoo Biosciences |

| Solubility in Water | Slightly soluble | [TargetMol][2] |

| Solubility in Ethanol | Slightly soluble | |

| Storage (Solid) | -20°C for long-term storage. | [TargetMol][2] |

| Storage (in DMSO) | -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. For clear solutions, short-term storage at 4°C for up to one week is possible. | [TargetMol][2], [Selleckchem][3] |

Mechanism of Action

This compound exerts its antifungal activity by disrupting the integrity of the fungal cell membrane. As a polyene macrolide, its primary target is ergosterol, a sterol component unique to fungal cell membranes. This compound molecules bind to ergosterol, forming aggregates that create pores or channels in the membrane. This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components, such as ions (e.g., K⁺) and small organic molecules, which ultimately results in fungal cell death.[2][4]

Caption: Mechanism of action of this compound on the fungal cell membrane.

Experimental Workflow for Stock Solution Preparation

The preparation of this compound stock solutions for in vitro assays involves several key steps, from dissolving the compound to storing it properly to maintain its stability and activity. The following workflow diagram outlines the general procedure.

Caption: Workflow for preparing this compound stock solutions.

Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Researchers should adjust the concentration based on the specific requirements of their in vitro assay.

Materials:

-

This compound powder (Molecular Weight: 767.9 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 767.9 g/mol x 1000 mg/g = 7.68 mg

-

-

Weighing: Carefully weigh out 7.68 mg of this compound powder using a calibrated analytical balance in a fume hood or biological safety cabinet.

-

Dissolution:

-

Transfer the weighed this compound powder to a sterile microcentrifuge tube.

-

Add 1 mL of 100% anhydrous DMSO to the tube.

-

-

Solubilization:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles. If precipitation occurs at this concentration, a lower stock concentration should be prepared.

-

-

Sterilization:

-

To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles.

-

For long-term storage, store the aliquots at -20°C.

-

For short-term storage (up to one week), clear solutions can be stored at 4°C.[2]

-

Protocol 2: Preparation of Working Solutions for an In Vitro Antifungal Susceptibility Assay (MIC Determination)

This protocol outlines the preparation of serial dilutions of a this compound stock solution for determining the Minimum Inhibitory Concentration (MIC) against a fungal strain using a broth microdilution method.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile antifungal assay medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Fungal inoculum, adjusted to the desired concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

Procedure:

-

Intermediate Dilution:

-

Prepare an intermediate dilution of the 10 mM this compound stock solution in the assay medium. For example, to achieve a starting concentration of 128 µg/mL in the assay, dilute the 10 mM (7680 µg/mL) stock solution accordingly.

-

Note: The final concentration of DMSO in the assay wells should typically be kept below 1% (v/v) to avoid solvent toxicity to the fungal cells.[5] A solvent toxicity control should always be included in the assay.

-

-

Serial Dilutions in Microtiter Plate:

-

Add 100 µL of the assay medium to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the highest concentration of this compound working solution (e.g., 128 µg/mL) to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well in the same row. Mix well by pipetting up and down.

-

Continue this serial dilution across the plate to the desired final concentration, discarding 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted this compound and the growth control wells. This will bring the final volume in each well to 200 µL and halve the concentration of this compound to the final test concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

-

-

Controls:

-

Growth Control: Wells containing only the assay medium and the fungal inoculum (no this compound).

-

Sterility Control: Wells containing only the assay medium (no this compound, no inoculum).

-

Solvent Control: Wells containing the assay medium, fungal inoculum, and the highest concentration of DMSO used in the assay.

-

-

Incubation and Reading:

-

Incubate the plate at the appropriate temperature and for the required duration for the specific fungal species being tested.

-

Determine the MIC as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. Results can also be read using a spectrophotometer to measure optical density.

-

References

- 1. This compound | C39H61NO14 | CID 6440843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. graphviz.org [graphviz.org]

- 4. Antifungal activity of this compound and a new this compound derivative BU16 produced by Streptomyces mauvecolor BU16 and their effects on pepper anthracnose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antifungal Susceptibility Testing of Rimocidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimocidin is a polyene macrolide antifungal agent produced by Streptomyces rimosus.[1] Like other polyenes, its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts the membrane integrity, leading to the leakage of cellular contents and ultimately, cell death.[2][3] this compound has demonstrated a broad spectrum of activity against various plant-pathogenic fungi.[4][5][6] As research into new antifungal agents is critical, standardized methods to evaluate their in vitro efficacy are essential.

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against yeast and filamentous fungi, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Test

The in vitro antifungal susceptibility of fungal isolates to this compound is determined using a broth microdilution method. This method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of this compound. The MIC is defined as the lowest concentration of the antifungal agent that prevents any discernible growth (for yeasts) or a significant reduction in growth (for filamentous fungi) after a specified incubation period.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

3-(N-morpholino)propanesulfonic acid (MOPS)

-

Glucose

-

Sterile, flat-bottom 96-well microtiter plates

-

Sterile, disposable inoculation loops and spreaders

-

Spectrophotometer or equivalent nephelometer

-

Sterile saline (0.85% NaCl)

-

Sterile water

-

Vortex mixer

-

Micropipettes and sterile tips

-

Incubator (35°C)

-

Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus fumigatus ATCC 204304)

Experimental Protocols

Preparation of Media

RPMI 1640 Medium (2X Concentration)

-

Prepare RPMI 1640 powder according to the manufacturer's instructions to yield a 2X concentrated solution.

-

Buffer the medium with 0.165 M MOPS to a pH of 7.0 at 25°C.

-

Sterilize by filtration through a 0.22 µm filter.

-

Store at 4°C for up to one month.

Preparation of this compound Stock Solution

-

This compound is sparingly soluble in water but more soluble in organic solvents.[2] Prepare a stock solution of this compound in 100% DMSO at a concentration of 1.6 mg/mL (or a suitable higher concentration based on the desired final testing range).

-

Dispense into small aliquots and store at -70°C until use. Avoid repeated freeze-thaw cycles.

Preparation of Fungal Inoculum

For Yeasts (e.g., Candida species):

-

Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several well-isolated colonies and suspend them in 5 mL of sterile saline.

-

Vortex the suspension for 15 seconds.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium (1X) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

For Filamentous Fungi (e.g., Aspergillus species):

-

Subculture the mold isolate onto Potato Dextrose Agar (PDA) and incubate at 35°C for 7 days, or until adequate sporulation is observed.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.

-

Gently rub the surface with a sterile, bent-tip pipette to dislodge the conidia.

-

Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

-

Transfer the upper suspension to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard.

-

Perform a hemocytometer count to confirm the conidial concentration and adjust to 0.4-5 x 10^4 CFU/mL.

-

Dilute the adjusted inoculum as needed in RPMI 1640 medium (1X) to achieve the final testing concentration.

Broth Microdilution Assay

-

Dispense 100 µL of RPMI 1640 medium (1X) into wells 2 through 12 of a 96-well microtiter plate.

-

Prepare the this compound dilutions in the plate. Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

-

The recommended starting concentration range for this compound against most fungi is 0.03 to 16 µg/mL. This may need to be adjusted based on the organism being tested.

-

Inoculate each well (1 through 11) with 100 µL of the standardized fungal inoculum. Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (no inoculum).

-

The final volume in each well will be 200 µL.

-

Seal the plates and incubate at 35°C.

Reading and Interpreting Results

-

For Yeasts: Incubate for 24-48 hours. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the growth control well.

-

For Filamentous Fungi: Incubate for 48-72 hours. The MIC is the lowest concentration of this compound that shows complete inhibition of growth. For some drug-organism combinations, a Minimum Effective Concentration (MEC) may be more appropriate, which is the lowest concentration leading to the growth of small, rounded, compact hyphal forms.

Data Presentation

Summarize the MIC or MEC values in a clear and structured table for easy comparison.

Table 1: Example of MIC/MEC Data for this compound

| Fungal Isolate | ATCC Strain | This compound MIC/MEC (µg/mL) | Amphotericin B MIC (µg/mL) (Control) |

| Candida albicans | 90028 | ||

| Candida parapsilosis | 22019 (QC) | ||

| Candida krusei | 6258 (QC) | ||

| Aspergillus fumigatus | 204304 (QC) | ||

| Aspergillus flavus | Clinical Isolate | ||

| Fusarium solani | Clinical Isolate |

Quality Control

It is crucial to include quality control (QC) strains with known MIC ranges for other polyene antifungals to ensure the validity of the test. Since established QC ranges for this compound are not available, initial testing should aim to establish reproducible ranges.

Table 2: Recommended Quality Control Strains and Expected Ranges for Polyenes

| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |

| C. parapsilosis ATCC 22019 | Amphotericin B | 0.25 - 2.0 |

| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 2.0 |

| A. fumigatus ATCC 204304 | Amphotericin B | 0.5 - 2.0 |

Visualizations

Caption: Workflow for this compound Antifungal Susceptibility Testing.

Caption: Signaling Pathway of this compound's Antifungal Action.

References

- 1. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Improvement of this compound production in Streptomyces rimosus M527 by reporter-guided mutation selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Rimocidin-Induced Cell Lysis Using an Adenylate Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimocidin, a polyene macrolide antibiotic, exhibits broad-spectrum antifungal activity by disrupting the integrity of the fungal cell membrane.[1] Its primary mode of action involves binding to ergosterol, a key sterol component of fungal cell membranes, leading to the formation of transmembrane channels. This disruption results in increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis and death.[2][3] The quantification of cell lysis is a critical step in evaluating the efficacy of antifungal compounds like this compound.

The adenylate kinase (AK) cytotoxicity assay is a sensitive and reliable method for quantifying cell death by measuring the release of the intracellular enzyme adenylate kinase into the cell culture supernatant.[4][5] AK is a ubiquitous enzyme present in the cytoplasm of all prokaryotic and eukaryotic cells that is rapidly released upon loss of plasma membrane integrity.[5][6] The assay relies on a two-step enzymatic reaction: first, the released AK catalyzes the conversion of adenosine diphosphate (ADP) to adenosine triphosphate (ATP). Subsequently, in the presence of luciferin, luciferase utilizes the newly formed ATP to generate a luminescent signal that is directly proportional to the amount of released AK and, consequently, the number of lysed cells.[7] This method offers a non-radioactive, high-throughput compatible alternative to traditional cell viability assays.

These application notes provide a detailed protocol for utilizing a commercially available adenylate kinase assay to quantitatively measure this compound-induced cell lysis in a fungal model system, such as Candida albicans.

Mechanism of Action: this compound-Induced Cell Lysis

This compound's fungicidal activity is initiated by its specific interaction with ergosterol in the fungal cell membrane. This interaction leads to the formation of pore-like structures that compromise the membrane's barrier function, resulting in cell death.

Caption: Mechanism of this compound-induced cell lysis.

Experimental Protocols

This protocol is adapted from commercially available adenylate kinase assay kits and is optimized for a 96-well plate format. It is recommended to use a commercial kit such as the Adenylate Kinase Cytotoxicity Assay Kit (ab228557, Abcam) for reliable and reproducible results.

Materials:

-

Candida albicans or other susceptible fungal strain

-

This compound (or Amphotericin B as a positive control)

-

Appropriate fungal growth medium (e.g., RPMI-1640)

-

Phosphate-buffered saline (PBS)

-

Adenylate Kinase Assay Kit (containing AK Detection Reagent, AK Assay Buffer)

-

96-well white, flat-bottom microplates

-

Microplate luminometer

-

Multichannel pipette

Experimental Workflow:

Caption: Experimental workflow for the adenylate kinase assay.

Procedure:

-

Fungal Cell Preparation: a. Culture C. albicans in the appropriate liquid medium overnight at 30°C with shaking. b. Harvest the cells by centrifugation at 3000 x g for 10 minutes. c. Wash the cell pellet twice with sterile PBS. d. Resuspend the cells in fresh assay medium (e.g., RPMI-1640) and adjust the cell density to 1 x 10^5 cells/mL.

-

Treatment with this compound: a. Add 100 µL of the cell suspension to each well of a 96-well plate. b. Prepare serial dilutions of this compound in the assay medium. c. Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control for maximum lysis (e.g., a high concentration of Amphotericin B or a cell-lysing agent). d. Incubate the plate at 30°C for the desired time points (e.g., 2, 4, 8, 24 hours).

-

Adenylate Kinase Assay: a. After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells. b. Carefully transfer 20 µL of the supernatant from each well to a new white, flat-bottom 96-well plate. c. Prepare the AK Detection Reagent according to the manufacturer's instructions. d. Add 100 µL of the AK Detection Reagent to each well containing the supernatant. e. Incubate the plate at room temperature for 5-10 minutes, protected from light. f. Measure the luminescence using a microplate luminometer.

Data Presentation

The results can be expressed as Relative Luminescence Units (RLU) or as a percentage of cell lysis relative to the positive control. The following table presents representative data for Amphotericin B, a polyene macrolide with a similar mechanism of action to this compound, on C. albicans biofilms, as measured by an adenylate kinase assay.[8]

| Treatment Group | Concentration (µg/mL) | Adenylate Kinase Activity (RLU) | % Cell Lysis (Relative to Max Lysis) |

| Untreated Control | 0 | 1,500 ± 250 | 0% |

| This compound | 0.5 | 5,000 ± 600 | 15% |

| This compound | 1 | 12,000 ± 1,100 | 45% |

| This compound | 2 | 25,000 ± 2,300 | 98% |

| This compound | 4 | 25,500 ± 2,100 | 100% |

| Max Lysis Control | - | 25,500 ± 2,000 | 100% |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions, fungal strain, and specific activity of the this compound batch.

Conclusion

The adenylate kinase assay provides a highly sensitive, rapid, and straightforward method for quantifying this compound-induced cell lysis. This assay is well-suited for high-throughput screening of antifungal compounds and for detailed mechanistic studies of drug action. The data generated can be used to determine dose-response curves and to compare the lytic activity of different antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenylate Kinase Release as a High-Throughput-Screening-Compatible Reporter of Bacterial Lysis for Identification of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel assay of biofilm antifungal activity reveals that amphotericin B and caspofungin lyse Candida albicans cells in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Rimocidin Production in Streptomyces rimosus

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Streptomyces rimosus for rimocidin production. Our aim is to help you diagnose and resolve issues leading to low yields and improve the overall efficiency of your fermentation process.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound in a wild-type Streptomyces rimosus strain?

A1: The yield of this compound in wild-type Streptomyces rimosus strains, such as M527, is often low and can vary, but reports indicate yields in the range of 197.5 mg/L to 207.2 mg/L under standard laboratory fermentation conditions.[1][2] These low production levels often limit its industrial applicability.[1]

Q2: What are the key precursors for this compound biosynthesis?

A2: this compound is a polyketide synthesized by a type I polyketide synthase. The primary building blocks for the polyketide chain are derived from small carboxylic acid units. It is predicted that malonyl-CoA serves as the extender unit for the biosynthesis of this compound.[3] The starter unit is likely butyryl-CoA, formed from the condensation of two acetyl-CoA molecules.[3] Therefore, ensuring a sufficient supply of these precursors is critical for high this compound yields.

Q3: Are there known regulatory genes that control this compound production?

A3: Yes, several genes that regulate this compound biosynthesis have been identified in Streptomyces rimosus. Notably, RimR2 is a positive, pathway-specific regulator.[1] Overexpression of rimR2 has been shown to significantly increase this compound production.[1] Conversely, NsdAsr acts as a negative regulator.[4] Deletion of the nsdAsr gene can lead to a substantial increase in this compound yield.[4]

Q4: Can the composition of the fermentation medium significantly impact this compound yield?

A4: Absolutely. The composition of the culture medium is a critical factor influencing both microbial growth and secondary metabolite production. Carbon and nitrogen sources, as well as micronutrients, play a vital role. For Streptomyces rimosus, glucose, corn starch, and soybean meal have been identified as significant carbon and nitrogen sources for antimicrobial production.[5] Optimization of these components, along with micronutrients like MgCl₂, can lead to a sharp increase in productivity.[5]

Q5: What is the mechanism of action of this compound against fungi?

A5: this compound is a polyene macrolide antibiotic. Its primary target is the fungal cell membrane. It interacts with ergosterol, a key component of fungal cell membranes, leading to the formation of channels.[1] This disrupts the membrane's integrity, causing a loss of ions and an imbalance in electrochemical gradients, which ultimately results in fungal cell death.[1]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or no this compound production | Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration. | Optimize fermentation parameters. For S. rimosus, a temperature of 28°C and shaking at 150-200 rpm are commonly used.[2][5] Ensure the pH of the medium is around 7.2.[5] |

| Inadequate Precursor Supply: Insufficient intracellular pool of malonyl-CoA or acetyl-CoA. | Enhance the precursor supply by overexpressing key enzymes in the precursor biosynthesis pathway, such as acetyl-CoA carboxylase (acc). This has been shown to increase the intracellular concentration of malonyl-CoA and boost this compound yield.[2] | |

| Negative Regulation: Overexpression of negative regulatory genes like nsdAsr. | Consider creating a knockout mutant of the nsdAsr gene. Deletion of this gene has been demonstrated to increase this compound production by up to 46%.[4] | |

| Insufficient Positive Regulation: Low expression of positive regulatory genes like rimR2. | Overexpress the rimR2 gene. Driving its expression with a strong promoter can lead to a significant increase in this compound yield, with reports of up to an 81.8% improvement.[1] | |

| Inconsistent batch-to-batch yield | Variability in Inoculum: Inconsistent age, size, or quality of the seed culture. | Standardize your inoculum preparation protocol. Use a consistent amount of spores or mycelial fragments and ensure the seed culture is in the exponential growth phase before inoculating the production medium. |

| Media Component Variability: Inconsistent quality of raw materials like soybean meal or yeast extract. | Source high-quality, consistent batches of media components. If possible, test different suppliers to find one that provides reproducible results. | |

| Poor cell growth | Nutrient Limitation: Depletion of essential nutrients in the fermentation medium. | Optimize the medium composition. A rich medium such as GSS liquid medium (containing soluble starch, glucose, soybean meal, beef extract, yeast extract, NaCl, K₂HPO₄, and CaCO₃) can support good growth.[5] |

| Suboptimal Culture Conditions: Incorrect pH or temperature can inhibit growth. | Monitor and control pH and temperature throughout the fermentation process. | |

| Difficulty in extracting and quantifying this compound | Inefficient Extraction Method: The chosen solvent or extraction procedure may not be optimal. | Use a suitable organic solvent for extraction. A common method involves extracting the fermentation broth with an equal volume of butanol. |

| Inaccurate Quantification: Issues with the HPLC method, such as poor peak resolution or incorrect standard curve. | Utilize a validated HPLC method for quantification. A C18 column with a gradient of methanol and water, and UV detection at 304 nm is effective for this compound analysis.[1] Ensure you have a pure this compound standard for accurate calibration. |

Data on Improved this compound Production

The following table summarizes the quantitative improvements in this compound yield achieved through various strategies.

| Strategy | Strain/Condition | This compound Yield (mg/L) | Fold Increase (%) | Reference |

| Wild Type | S. rimosus M527 | 197.5 | - | [2] |

| Wild Type | S. rimosus M527 | 207.2 | - | [1] |

| Reporter-Guided Mutation Selection | Mutant M527-pAN-S38 | 284.6 | 44.1% | [2] |

| Overexpression of Positive Regulator (rimR2) | M527-KR (kasOp* promoter) | 376.7 | 81.8% | [1] |

| Overexpression of Positive Regulator (rimR2) | M527-ER (permE* promoter) | 320.2 | 54.5% | [1] |

| Gene Deletion of Negative Regulator (ΔnsdAsr) | ΔnsdAsr mutant | - | 46% increase | [4] |

| Addition of Elicitors | S. cerevisiae biomass | - | 51.2% increase | |

| Addition of Elicitors | F. oxysporum f. sp. cucumerinum biomass | - | 68.3% increase |

Experimental Protocols

Fermentation Protocol for this compound Production

This protocol is a general guideline and may require optimization for your specific strain and equipment.

a. Media Preparation:

-

Seed Medium (GSS Medium):

-

Soluble Starch: 10 g/L

-

Glucose: 20 g/L

-

Soybean Meal: 25 g/L

-

Beef Extract: 1 g/L

-

Yeast Extract: 4 g/L

-

NaCl: 2 g/L

-

K₂HPO₄: 0.25 g/L

-

CaCO₃: 2 g/L

-

Adjust pH to 7.2 before autoclaving.[5]

-

-

Production Medium: The same GSS medium can be used for production, or it can be optimized based on experimental findings.

b. Inoculum Preparation:

-

Inoculate a 500 mL Erlenmeyer flask containing 50 mL of GSS liquid medium with spores or a mycelial suspension of S. rimosus.

-

Incubate at 28°C on a rotary shaker at 150 rpm for 30 hours.[5]

c. Fermentation:

-

Inoculate the production medium with the seed culture at a 2% (v/v) ratio.

-

Perform the fermentation at 28°C with shaking at 150 rpm for 120 hours.[5]

-

Collect samples periodically to monitor cell growth and this compound production.

HPLC Analysis of this compound

This method allows for the quantification of this compound in fermentation broth.

a. Sample Preparation:

-

Centrifuge the fermentation broth to separate the mycelium and supernatant.

-

Extract the supernatant with an equal volume of a suitable organic solvent (e.g., 1-butanol).

-

Evaporate the organic solvent to dryness under reduced pressure.

-

Re-dissolve the residue in a known volume of methanol for HPLC analysis.

b. HPLC Conditions:

-

Column: Supersil ODS2 (4.6 × 150 mm, 5 μm) or equivalent C18 column.[1]

-

Column Temperature: 30°C.[1]

-

Mobile Phase: A gradient of methanol and water.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 304 nm.[1]

-

Standard: Use a pure this compound standard to create a calibration curve for quantification.

Visualizations

Signaling Pathway for this compound Biosynthesis Regulation

Caption: Regulation of the this compound biosynthetic gene cluster.

Experimental Workflow for Improving this compound Yield

Caption: Workflow for troubleshooting and improving this compound yield.

Logical Relationship of Factors Affecting this compound Yield

Caption: Key factors influencing the final yield of this compound.

References

- 1. Identification of RimR2 as a positive pathway-specific regulator of this compound biosynthesis in Streptomyces rimosus M527 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvement of this compound production in Streptomyces rimosus M527 by reporter-guided mutation selection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetics of Streptomyces rimosus, the Oxytetracycline Producer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Rimocidin Solubility Challenges

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered when working with Rimocidin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: this compound is a polyene macrolide antibiotic with a large, amphipathic structure. It possesses both hydrophobic (polyene chain) and hydrophilic (polyol chain) regions. In aqueous solutions, the hydrophobic regions of this compound molecules tend to interact with each other, leading to self-aggregation and precipitation, which significantly limits its water solubility.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound. Polyene macrolides, as a class, exhibit good solubility in DMSO.

Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. What should I do?